7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin derivatives. This compound features a unique structure characterized by a pyrimidotriazine core with various substituents including chlorobenzyl and methoxybenzyl groups. Such structural diversity makes it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through multi-step organic reactions involving the cyclization of appropriate precursors. Its synthesis and characterization are documented in various scientific literature, highlighting its potential applications in biological research and drug development.
This compound is classified as a pyrimidotriazine derivative, which is known for exhibiting various biological activities. Its classification is significant for understanding its potential interactions within biological systems.
The synthesis of 7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves several key steps:
The synthesis may utilize various reagents and catalysts tailored to specific reaction conditions. For example, common solvents include dimethyl sulfoxide or acetonitrile under controlled temperatures to facilitate the desired transformations.
The molecular formula of 7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is C22H24ClN5O2.
| Property | Value |
|---|---|
| Molecular Weight | 425.91 g/mol |
| IUPAC Name | 7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one |
| InChI | InChI=1S/C22H24ClN5O2/c23-20(24)16-9-14(10-17(16)25)18-15-11-21(26)27-22(18)19(20)12-13-8-7-6/h6-13H,14H2,(H2,(H3)) |
The InChI Key for this compound is XXXXXX (to be filled based on specific data). The structural representation indicates multiple functional groups that may influence its chemical behavior and interactions with biological targets.
7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions must be carefully controlled to achieve desired outcomes.
The mechanism of action for 7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets such as enzymes or receptors.
The binding affinity and interaction profile with target proteins can be studied through various pharmacological assays. These interactions may lead to modulation of enzyme activity or receptor signaling pathways.
The compound exhibits specific physical properties such as solubility in organic solvents and stability under varying pH conditions.
Chemical properties include reactivity towards nucleophiles or electrophiles depending on the presence of functional groups.
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Stability | Stable under acidic conditions |
Relevant analyses such as spectral data (NMR or IR) further characterize its physical state and confirm structural integrity.
7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has potential applications in various fields:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8